Cas no 925626-23-9 (Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate)
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate Chemical and Physical Properties
Names and Identifiers
-
- ETHYL 4-(N-(2-ETHOXYPHENYL)CARBAMOYL)PIPERAZINECARBOXYLATE
- Ethyl 4-[(2-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate
- Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate
-
- MDL: MFCD03410367
- Inchi: 1S/C16H23N3O4/c1-3-22-14-8-6-5-7-13(14)17-15(20)18-9-11-19(12-10-18)16(21)23-4-2/h5-8H,3-4,9-12H2,1-2H3,(H,17,20)
- InChI Key: PMOVNCVDOOCXFC-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCN(C(NC2C=CC=CC=2OCC)=O)CC1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 397
- XLogP3: 1.5
- Topological Polar Surface Area: 71.1
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB163868-1 g |
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate |
925626-23-9 | 1g |
€211.30 | 2023-05-08 | ||
| abcr | AB163868-5 g |
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate |
925626-23-9 | 5g |
€377.50 | 2023-05-08 | ||
| abcr | AB163868-10 g |
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate |
925626-23-9 | 10g |
€482.50 | 2023-05-08 | ||
| abcr | AB163868-1g |
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate; . |
925626-23-9 | 1g |
€211.30 | 2024-06-10 | ||
| abcr | AB163868-5g |
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate; . |
925626-23-9 | 5g |
€377.50 | 2024-06-10 | ||
| abcr | AB163868-10g |
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate; . |
925626-23-9 | 10g |
€482.50 | 2024-06-10 |
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate Suppliers
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate
Comprehensive Overview of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate (CAS No. 925626-23-9)
Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate (CAS No. 925626-23-9) is a specialized piperazine derivative with significant potential in pharmaceutical and agrochemical research. This compound, often referred to in abbreviated form for convenience, has garnered attention due to its unique structural features and versatile applications. Researchers and industry professionals frequently search for terms like "piperazine derivatives in drug discovery" and "carbamoyl piperazine applications," reflecting the growing interest in this class of compounds.
The molecular structure of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate combines a piperazine core with ethoxy phenyl and carboxylate ester functionalities. This arrangement contributes to its potential as a building block in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting compounds. Recent trends in pharmaceutical research, such as the exploration of neuroprotective agents and GPCR modulators, have increased the relevance of such structurally diverse molecules.
In synthetic chemistry, CAS 925626-23-9 serves as a valuable intermediate for creating more complex molecular architectures. The presence of both carbamoyl and ester groups allows for multiple points of chemical modification, making it attractive for structure-activity relationship (SAR) studies. Current discussions in scientific forums often revolve around "piperazine-based drug design" and "multi-target directed ligands," areas where this compound shows particular promise.
The physicochemical properties of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate contribute to its research utility. With moderate lipophilicity from its ethoxy phenyl moiety and water-solubility enhancing carboxylate group, it represents a balanced molecular scaffold for drug discovery. These characteristics align with current pharmaceutical industry priorities, including the development of BBB-penetrating compounds and orally bioavailable candidates—topics frequently searched in academic and industrial contexts.
Recent patent literature reveals growing interest in piperazine carbamate derivatives similar to CAS 925626-23-9 for various therapeutic applications. While specific clinical uses remain proprietary, the structural features suggest potential in areas like neurological disorders and metabolic conditions. The compound's relevance to current research trends is evident from search queries such as "piperazine carbamates in CNS drug development" and "small molecule modulators of neurotransmitter systems."
From a synthetic perspective, the preparation of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate typically involves carbamoylation of appropriately substituted piperazine derivatives. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting broader industry movements toward sustainable pharmaceutical production—a hot topic in current chemical research and development discussions.
The analytical characterization of CAS 925626-23-9 employs standard techniques including NMR spectroscopy, mass spectrometry, and HPLC purity analysis. These methods ensure the compound meets rigorous quality standards for research use, addressing common concerns about chemical purity and structural verification that frequently appear in scientific queries.
In the context of drug discovery, the piperazine-carbamate scaffold present in this compound has shown relevance to multiple biological targets. While not making specific therapeutic claims, the structural class has been investigated in relation to receptor modulation and enzyme inhibition, aligning with current interests in polypharmacology and targeted drug delivery systems—subjects of numerous recent publications and conference presentations.
The commercial availability of Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate through specialty chemical suppliers facilitates its use in academic and industrial research settings. Procurement considerations often include searches for "high-purity research chemicals" and "custom synthesis of pharmaceutical intermediates," reflecting the compound's niche but important role in chemical research.
Looking forward, derivatives of CAS 925626-23-9 may contribute to emerging areas such as fragment-based drug design and chemical biology probes. The compound's modular structure allows for systematic exploration of pharmacophore space, making it valuable for both lead generation and optimization phases—topics generating significant discussion in contemporary medicinal chemistry literature.
Safety considerations for handling Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment and chemical hygiene practices remain essential, addressing common safety-related queries from laboratory personnel.
In summary, Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate (CAS No. 925626-23-9) represents an important chemical building block with diverse research applications. Its structural features and synthetic accessibility position it as a valuable tool for addressing current challenges in medicinal chemistry and drug discovery, aligning with numerous trending topics in chemical and pharmaceutical research.
925626-23-9 (Ethyl 4-(N-(2-ethoxyphenyl)carbamoyl)piperazinecarboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)